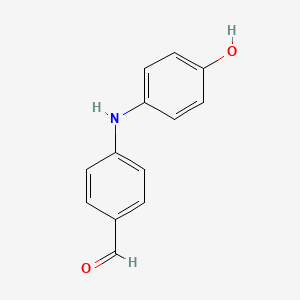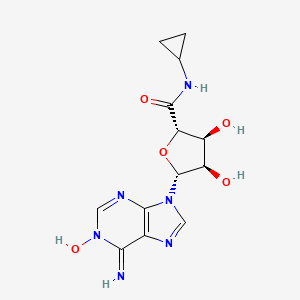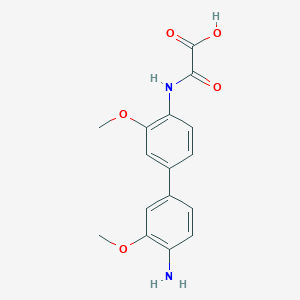
3,3'-Dimethoxy-4-amino-4'-biphenyloxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid is an organic compound with the molecular formula C16H16N2O5 and a molecular weight of 316.31 g/mol It is characterized by the presence of two methoxy groups, an amino group, and a biphenyl structure with an oxamic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Oxamic Acid Formation: The final step involves the formation of the oxamic acid moiety, which can be achieved through the reaction of the amino-biphenyl compound with oxalyl chloride followed by hydrolysis.
Industrial Production Methods
Industrial production methods for 3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxamic acid moiety to an amide or amine.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amides or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-Dimethoxy-4-amino-4’-biphenylcarboxylic acid
- 3,3’-Dimethoxy-4-nitro-4’-biphenyloxamic acid
- 3,3’-Dimethoxy-4-hydroxy-4’-biphenyloxamic acid
Uniqueness
3,3’-Dimethoxy-4-amino-4’-biphenyloxamic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its biphenyl structure with methoxy and amino groups allows for versatile chemical modifications, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H16N2O5 |
|---|---|
Molekulargewicht |
316.31 g/mol |
IUPAC-Name |
2-[4-(4-amino-3-methoxyphenyl)-2-methoxyanilino]-2-oxoacetic acid |
InChI |
InChI=1S/C16H16N2O5/c1-22-13-7-9(3-5-11(13)17)10-4-6-12(14(8-10)23-2)18-15(19)16(20)21/h3-8H,17H2,1-2H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
UQELCAWNEXHTFV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(=O)O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


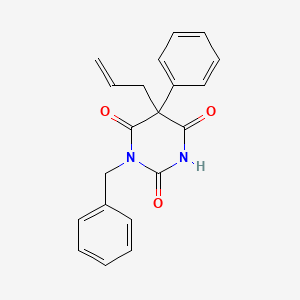
![Sulfamide,N-[(2S)-1,4-dioxan-2-ylmethyl]-N-metyl-N'-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-](/img/structure/B13803902.png)
![2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate](/img/structure/B13803911.png)
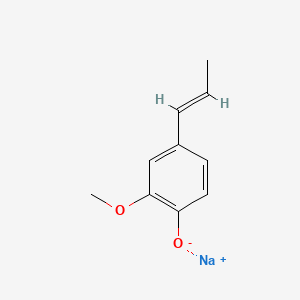
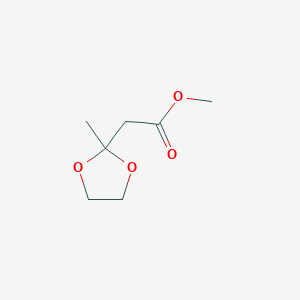
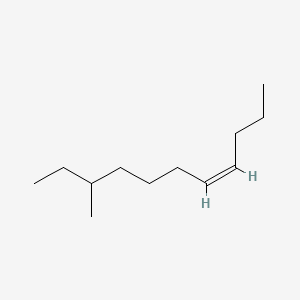
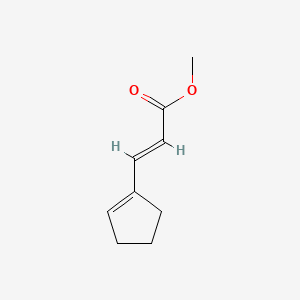
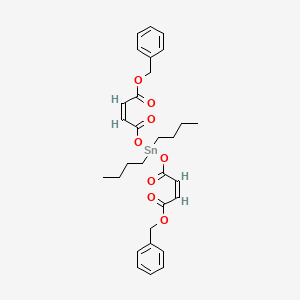
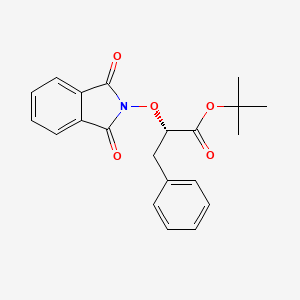
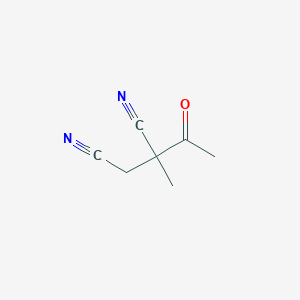
![Pyrimido[4,5-E][1,4]oxazepine](/img/structure/B13803951.png)
![4,6-Dimethyl-3,4-dihydropyrazolo[3,4-d][1,2,3]triazole 1-oxide](/img/structure/B13803973.png)
